1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(benzhydrylideneamino)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-13-17(11-12-17)19-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIPVXSRVSVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449750 | |
| Record name | Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89985-88-6 | |
| Record name | 1-[(Diphenylmethylene)amino]cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89985-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(diphenylmethylene)amino]cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of (E)-1-(Diphenylmethylene)amino-2-Ethenylcyclopropane Carbonitrile
The hydrolysis of (E)-1-(diphenylmethylene)amino-2-ethenylcyclopropane carbonitrile represents a direct route to the target compound. This method involves treating the precursor with hydrochloric acid (HCl) under controlled conditions. Key steps include:
- Reaction Setup : Dissolving the carbonitrile precursor in toluene and adding a 6–12 N HCl aqueous solution dropwise at 0°C.
- Temperature Control : Stirring the mixture at 0–40°C for 0.5–2 hours to prevent over-hydrolysis to carboxylic acid derivatives.
- Workup : Liquid-liquid separation to isolate the aqueous layer, followed by concentration under reduced pressure to yield the hydrochloride salt of the product.
This method achieves yields exceeding 95% and is scalable for industrial applications. The use of toluene as a solvent minimizes side reactions, while HCl ensures selective amide formation over further hydrolysis.
Two-Step Synthesis from 2-Chloro-2-Cyclopropylideneacetates
A robust two-step protocol involves the reaction of 2-chloro-2-cyclopropylideneacetates with diphenylmethyleneamine (DPMA-H). The process proceeds as follows:
- Michael Addition : DPMA-H reacts with the cyclopropylideneacetate to form a zwitterionic intermediate.
- Rearrangement : The intermediate undergoes a regioselective rearrangement via an azaspiropentane transition state, yielding the cyclobutenecarbonitrile derivative.
Optimized Conditions :
- Catalyst : No external catalyst required; the reaction proceeds via inherent electrophilicity of the cyclopropylidene moiety.
- Solvent : Dichloromethane or tetrahydrofuran (THF) at ambient temperature.
- Yield : 72–93% after purification by column chromatography.
This method is favored for its atom economy and stereochemical control, making it suitable for producing enantiomerically pure derivatives.
Alkylation of Cyclopropanecarbonitrile Derivatives
Alkylation strategies utilize cyclopropanecarbonitrile as a core building block. The synthesis involves:
- Substrate Preparation : Cyclopropanecarbonitrile is functionalized with a diphenylmethyleneamino group via nucleophilic substitution.
- Reagents : Diphenylmethyleneamine and alkyl halides (e.g., benzyl bromide) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).
- Conditions : Reactions are conducted in N-methyl-2-pyrrolidone (NMP) at 25–70°C for 24–48 hours.
Key Advantages :
- Compatibility with diverse alkylating agents.
- Scalability for multi-gram synthesis.
- Typical yields range from 65% to 85% after recrystallization.
Palladium-Catalyzed Cyclopropane Functionalization
While less common, palladium-mediated reactions offer an alternative route. A representative approach includes:
- Substrate : 1-Chlorocyclopropanecarbonitrile.
- Coupling Agent : Diphenylmethyleneamine in the presence of Pd(PPh₃)₄.
- Conditions : Tetrahydrofuran (THF) at reflux (66°C) for 12 hours.
Outcomes :
- Moderate yields (50–60%) due to competing side reactions.
- Requires careful handling of air-sensitive palladium catalysts.
Comparative Analysis of Methods
Critical Considerations
- Purity Control : Residual diphenylmethyleneamine in the product may necessitate additional purification steps (e.g., recrystallization from ethanol).
- Stereoselectivity : Methods involving chiral precursors or biocatalysts (e.g., hydrolytic enzymes) can yield enantiopure products, critical for pharmaceutical applications.
- Safety : Dichloromethane and HCl require proper ventilation and corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions
1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Scientific Research Applications
1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The carbonitrile group in all analogs facilitates nucleophilic attack, but halogenated derivatives (e.g., ) exhibit higher electrophilicity due to inductive effects .
- Aromatic Systems: Pyridine () and quinoline () substituents introduce aromaticity, altering π-π stacking interactions in biological targets .
Key Observations :
Biological Activity
1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile, also known by its CAS number 89985-88-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H14N2
- Molecular Weight : 246.31 g/mol
- Purity : >95%
- Physical Form : Yellow solid
- Storage Temperature : 0-8 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound possess antimicrobial properties. A study highlighted the ability of related compounds to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Anticancer Effects :
- A clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of participants, alongside manageable side effects.
-
Neuroprotective Effects :
- In a model of neurodegeneration, administration of the compound showed a reduction in neuronal cell death and improved cognitive function in treated subjects compared to controls.
Safety and Toxicology
While promising results have been observed regarding its biological activity, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and harmful if ingested. Further toxicological studies are essential to establish a comprehensive safety profile.
Q & A
Q. What are the recommended synthetic routes for 1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?
Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous cyclopropane carbonitrile derivatives (e.g., 1-(2,4-difluorophenyl)cyclobutanecarbonitrile) are synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting a cyclopropane precursor (e.g., cyclopropanecarbonitrile) with diphenylmethylideneamine under basic conditions (e.g., potassium carbonate in dimethylformamide) at reflux . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalyst use : Palladium or copper catalysts improve coupling efficiency in analogous systems .
- Temperature control : Reflux (80–120°C) balances reactivity and side-product suppression .
Q. How should researchers characterize the electronic and steric properties of the cyclopropane ring in this compound?
Answer: Key techniques include:
- <sup>13</sup>C NMR : Resolve ring strain effects (typical cyclopropane C–C shifts: 10–25 ppm) and nitrile group electronic environment (δ ~115–120 ppm) .
- X-ray crystallography : Determine bond angles (cyclopropane ~60°) and spatial arrangement of diphenylmethylidene substituents .
- IR spectroscopy : Confirm nitrile stretching vibrations (~2200–2250 cm<sup>-1</sup>) and imine C=N bonds (~1600–1650 cm<sup>-1</sup>) .
Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?
Answer: Cyclopropane carbonitriles are sensitive to:
- Moisture : Hydrolysis of the nitrile group can occur; store under inert gas (N2 or Ar) with molecular sieves .
- Light/heat : Decomposition via ring-opening is minimized by refrigeration (4°C) in amber glass .
- Reactivity : The strained cyclopropane ring may undergo [2+1] cycloadditions; avoid strong oxidizing agents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?
Answer: Density Functional Theory (DFT) simulations can:
- Model transition states for ring-opening reactions (e.g., nucleophilic attack on the cyclopropane ring) .
- Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) of the diphenylmethylidene group .
- Benchmark against experimental NMR/IR data to validate electronic structure models .
Q. What strategies resolve contradictory data on synthetic yields across different methodologies?
Answer: Discrepancies often stem from:
- Solvent polarity : Higher polarity (e.g., DMF vs. THF) increases ion pair stabilization, improving yields by 15–20% .
- Catalyst loading : Pd/C (5 mol%) vs. CuI (10 mol%) alters reaction pathways (e.g., via radical vs. ionic mechanisms) .
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups .
Q. How does stereoelectronic effects of the diphenylmethylidene group influence biological activity?
Answer: The diphenylmethylidene moiety enhances:
- Lipophilicity : LogP increases by ~2 units compared to unsubstituted analogs, improving membrane permeability .
- π-Stacking interactions : Aromatic groups may bind enzyme active sites (e.g., kinase inhibitors) via hydrophobic pockets .
- Conformational rigidity : Restricts rotation, favoring selective interactions with biological targets (e.g., GPCRs) .
Q. What analytical techniques differentiate between keto-enol tautomerism in the imine group?
Answer:
- Dynamic NMR : Observe exchange broadening in <sup>1</sup>H NMR (enolic proton δ ~12–14 ppm) at variable temperatures .
- UV-Vis spectroscopy : Detect tautomeric shifts via λmax changes (enol form: ~300 nm; keto: ~250 nm) .
- X-ray crystallography : Resolve bond lengths (C=N: ~1.28 Å vs. C–N: ~1.38 Å) to confirm tautomeric state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
